Methyl 2-amino-2-methylpropanoate

Catalog No.
S1508647
CAS No.
13257-67-5
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2-methylpropanoate

CAS Number

13257-67-5

Product Name

Methyl 2-amino-2-methylpropanoate

IUPAC Name

methyl 2-amino-2-methylpropanoate

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)N

Canonical SMILES

CC(C)(C(=O)OC)N

Methyl 2-amino-2-methylpropanoate is an organic compound with the molecular formula C5H11NO2C_5H_{11}NO_2. It is a derivative of alanine, characterized by the presence of an amino group and an ester group formed from methanol and 2-amino-2-methylpropanoic acid. This compound is notable for its role in organic synthesis and pharmaceutical applications, particularly in the development of drugs targeting the central nervous system .

, including:

  • Oxidation: This compound can be oxidized to form corresponding amides or nitriles, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution can occur, replacing the ester group with other functional groups through reactions with nucleophiles like ammonia or amines under basic conditions .

Major Products Formed

  • Oxidation: Amides or nitriles.
  • Reduction: Primary amines.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Methyl 2-amino-2-methylpropanoate exhibits significant biological activity. It serves as a precursor for synthesizing neurotransmitters and other bioactive molecules. Its mechanism of action involves enzymatic pathways that convert it into active forms that can interact with specific molecular targets within biological systems. This property makes it valuable for studying metabolic pathways and enzyme mechanisms .

The synthesis of methyl 2-amino-2-methylpropanoate can be achieved through various methods:

  • Esterification: The most common method involves the esterification of 2-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.
  • Continuous Flow Processes: In industrial settings, continuous flow reactors are employed to enhance efficiency and yield, allowing for precise control over reaction parameters and leading to high-purity products .

Methyl 2-amino-2-methylpropanoate has a wide range of applications across various fields:

  • Organic Chemistry: Used as an intermediate in synthesizing various organic compounds.
  • Biology: Functions as a building block for peptide and protein synthesis.
  • Pharmaceuticals: Important in developing pharmaceutical agents, particularly those targeting the central nervous system.
  • Industry: Employed in producing agrochemicals and specialty chemicals .

Research on methyl 2-amino-2-methylpropanoate indicates its potential interactions with biological molecules, primarily through hydrogen bonding and other chemical interactions facilitated by its functional groups. These interactions are crucial for understanding its role in metabolic pathways and drug development .

Several compounds share structural similarities with methyl 2-amino-2-methylpropanoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-amino-3-methoxy-2-methylpropanoateContains a methoxy groupExhibits distinct reactivity due to methoxy group
Methyl 2-amino-3-hydroxy-2-methylpropanoateContains a hydroxy groupHydroxy group influences solubility and reactivity
Methyl 3-amino-3-methylbutanoateDifferent position of amino groupAlters biological activity compared to methyl 2-amino
Methyl 2-amino-1-propanolLacks the ester functionalityMore polar, affecting its solubility properties

Uniqueness

Methyl 2-amino-2-methylpropanoate is unique due to its specific structural configuration that combines an amino group with an ester, which confers distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness enhances its utility in various research and industrial applications .

XLogP3

-0.2

Dates

Modify: 2023-08-15

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